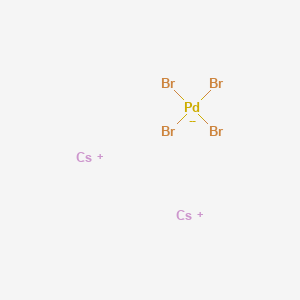
Dicesium;tetrabromopalladium(2-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicesium;tetrabromopalladium(2-) is a chemical compound with the molecular formula Cs2PdBr4 It consists of two cesium (Cs) ions and a tetrabromopalladium(2-) anion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dicesium;tetrabromopalladium(2-) typically involves the reaction of palladium(II) bromide (PdBr2) with cesium bromide (CsBr) in an aqueous solution. The reaction can be represented as follows:
PdBr2+2CsBr→Cs2PdBr4
This reaction is usually carried out under mild conditions, with the reactants dissolved in water and the solution heated to facilitate the reaction. The product, dicesium;tetrabromopalladium(2-), precipitates out of the solution and can be collected by filtration.
Industrial Production Methods
Industrial production of dicesium;tetrabromopalladium(2-) follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors, and the product is purified through recrystallization or other separation techniques to ensure high purity.
化学反应分析
Types of Reactions
Dicesium;tetrabromopalladium(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium compounds.
Reduction: It can be reduced to form lower oxidation state palladium compounds or elemental palladium.
Substitution: The bromide ligands can be substituted with other ligands, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) are used.
Substitution: Ligand exchange reactions can be carried out using halide salts like sodium chloride (NaCl) or potassium iodide (KI).
Major Products
Oxidation: Higher oxidation state palladium compounds, such as Pd(IV) complexes.
Reduction: Lower oxidation state palladium compounds or elemental palladium.
Substitution: Compounds like dicesium;tetrabromopalladium(2-) can form dicesium;tetrachloropalladium(2-) or dicesium;tetraiodopalladium(2-).
科学研究应用
Dicesium;tetrabromopalladium(2-) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including Suzuki-Miyaura coupling reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or diagnostic agents.
作用机制
The mechanism of action of dicesium;tetrabromopalladium(2-) in catalytic processes involves the coordination of the palladium center with reactant molecules. This coordination facilitates the activation of the reactants and promotes the desired chemical transformation. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in Suzuki-Miyaura coupling reactions, the palladium center coordinates with both the aryl halide and the boronic acid, facilitating the formation of the carbon-carbon bond .
相似化合物的比较
Similar Compounds
Dicesium;tetrachloropalladium(2-): Similar in structure but with chloride ligands instead of bromide.
Dicesium;tetraiodopalladium(2-): Similar in structure but with iodide ligands instead of bromide.
Dicesium;tetrafluoropalladium(2-): Similar in structure but with fluoride ligands instead of bromide.
Uniqueness
Dicesium;tetrabromopalladium(2-) is unique due to the specific properties imparted by the bromide ligands. These properties include different solubility, reactivity, and electronic characteristics compared to its chloride, iodide, and fluoride counterparts. The choice of ligand can significantly influence the compound’s behavior in catalytic and other applications .
属性
分子式 |
Br4Cs2Pd |
|---|---|
分子量 |
691.85 g/mol |
IUPAC 名称 |
dicesium;tetrabromopalladium(2-) |
InChI |
InChI=1S/4BrH.2Cs.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4 |
InChI 键 |
UADJEWJCMCPEMS-UHFFFAOYSA-J |
规范 SMILES |
Br[Pd-2](Br)(Br)Br.[Cs+].[Cs+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5,6-dichloro-1h-benzo[d]imidazol-2-ylcarbamate](/img/structure/B13824121.png)
![2-Bromo-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13824144.png)
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B13824145.png)
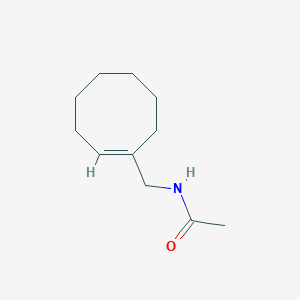
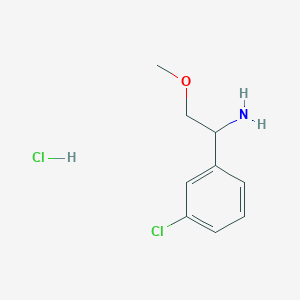
![N'-[(E)-furan-2-ylmethylidene]-2-[(3-methylphenyl)amino]butanehydrazide](/img/structure/B13824161.png)
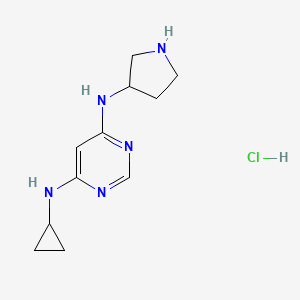
![6-allyl-3-benzyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13824167.png)
![3,4-dimethyl-7-(4-methyl-1,4-diazepan-1-yl)-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13824171.png)
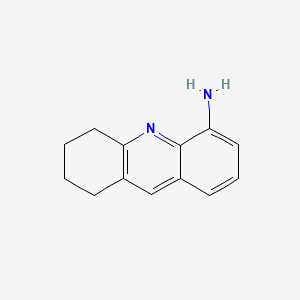
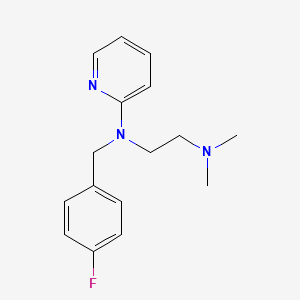
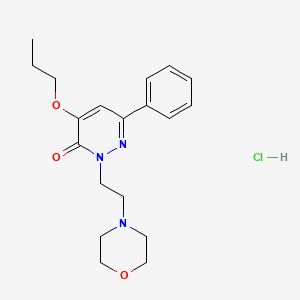
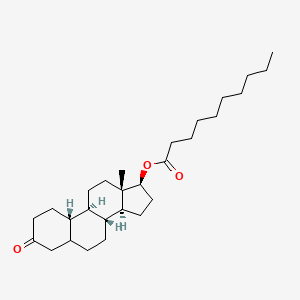
![2-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B13824202.png)
